molecular formula C9H7ClN2O4S B2557048 Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate CAS No. 2126161-95-1

Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2557048
CAS No.: 2126161-95-1
M. Wt: 274.68
InChI Key: MNCYYQZUYCCAHU-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate is a chemical compound characterized by its unique molecular structure, which includes an imidazo[1,5-a]pyridine core with a chlorosulfonyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under specific reaction conditions, including the use of strong acids or bases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The compound can be reduced to remove the chlorosulfonyl group, resulting in different derivatives.

  • Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by the presence of a base.

Major Products Formed:

  • Oxidation can yield sulfonyl chlorides or sulfonic acids.

  • Reduction can produce derivatives with reduced chlorosulfonyl groups.

  • Substitution reactions can result in the formation of amides, esters, or other functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets can lead to the development of new pharmaceuticals for treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(chlorosulfonyl)cyclohexane-1-carboxylate

  • Methyl 1-(chlorosulfonyl)cyclopropanecarboxylate

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness: Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate stands out due to its imidazo[1,5-a]pyridine core, which is not present in the other listed compounds. This structural difference can lead to unique reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 1-chlorosulfonylimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYYQZUYCCAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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